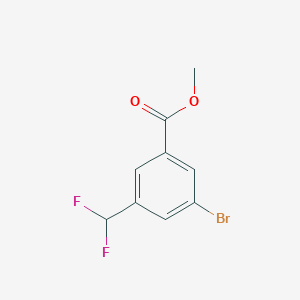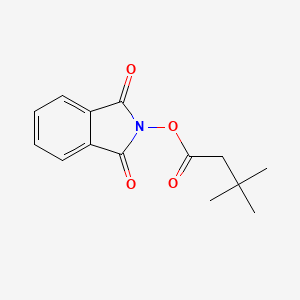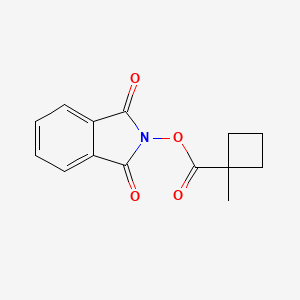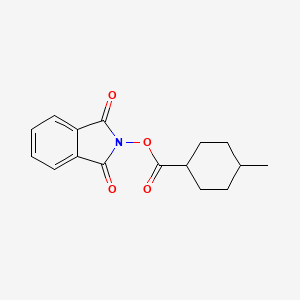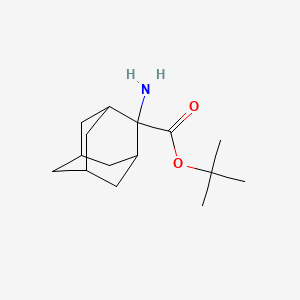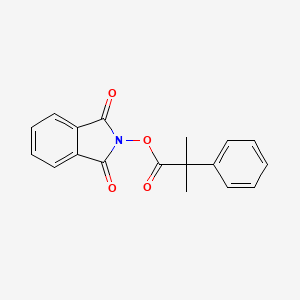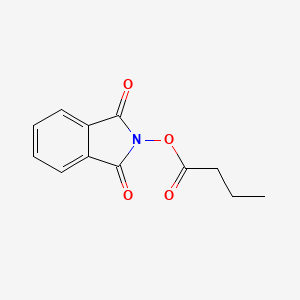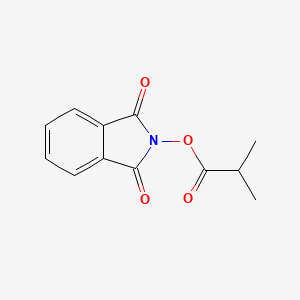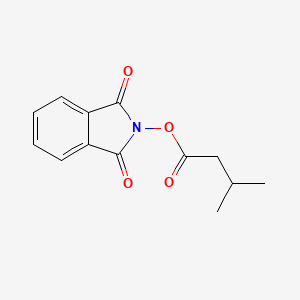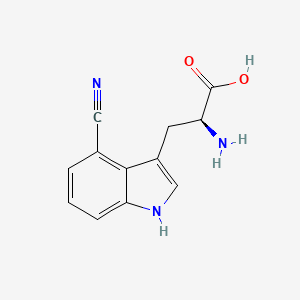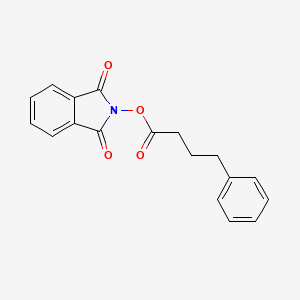
1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate
概要
説明
1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate is an organic compound with the molecular formula C18H15NO4 It is characterized by a phthalimide moiety linked to a phenylbutanoate group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate can be synthesized through a multi-step process involving the following key steps:
Formation of Phthalimide Derivative: The synthesis begins with the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Esterification: The phthalimide is then reacted with 4-phenylbutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
The reaction conditions typically involve heating under reflux in an inert atmosphere to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Using large reactors to combine phthalimide and 4-phenylbutanoic acid with a suitable dehydrating agent.
Purification: The crude product is purified through recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phthalimide and 4-phenylbutanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products
Hydrolysis: Phthalimide and 4-phenylbutanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticonvulsant drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with receptors in the central nervous system, modulating neurotransmitter activity and exerting anticonvulsant effects.
類似化合物との比較
Similar Compounds
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate: Similar structure but with a shorter carbon chain.
Uniqueness
1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate is unique due to its specific ester linkage and the presence of a phenyl group, which can influence its biological activity and chemical reactivity compared to its analogs.
This compound’s distinct structure makes it a valuable candidate for further research and development in various scientific fields.
特性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16(12-6-9-13-7-2-1-3-8-13)23-19-17(21)14-10-4-5-11-15(14)18(19)22/h1-5,7-8,10-11H,6,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFQPRQDZMXZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



